molecular formula C7H10BrNO B13618740 5-(3-Bromopropyl)-3-methyl-1,2-oxazole

5-(3-Bromopropyl)-3-methyl-1,2-oxazole

Katalognummer: B13618740
Molekulargewicht: 204.06 g/mol
InChI-Schlüssel: OXPHSDYGWOTNMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Bromopropyl)-3-methyl-1,2-oxazole is a chemical compound with the molecular formula C7H10BrNO and a molecular weight of 204.06 g/mol . It belongs to the class of 1,2-oxazoles (isoxazoles), a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. The presence of the 3-bromopropyl side chain provides a reactive handle for further functionalization, making it useful for creating larger molecular architectures. Researchers can utilize this bromoalkyl group in various coupling reactions, such as nucleophilic substitutions, to develop novel chemical entities . The oxazole core is recognized as a key structural motif in the development of new chemical entities with diverse pharmacological profiles . Oxazole derivatives are frequently investigated for their potential biological activities, which include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, and antioxidant properties . As such, 5-(3-Bromopropyl)-3-methyl-1,2-oxazole is a compound of interest for researchers working in early drug discovery. Handling and Usage: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage information.

Eigenschaften

Molekularformel

C7H10BrNO

Molekulargewicht

204.06 g/mol

IUPAC-Name

5-(3-bromopropyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C7H10BrNO/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3

InChI-Schlüssel

OXPHSDYGWOTNMN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(=C1)CCCBr

Herkunft des Produkts

United States

Vorbereitungsmethoden

Classical Approaches

The synthesis of 5-substituted oxazoles typically involves cyclization reactions starting from appropriate precursors such as α-haloketones, α-amino alcohols, or amides combined with carboxylic acid derivatives. The 5-position substitution is introduced either by using a functionalized starting material or by post-cyclization modification such as halogenation or alkylation.

Specific Preparation Methods of 5-(3-Bromopropyl)-3-methyl-1,2-oxazole

Direct Cyclization Route

A reported method involves the condensation of a suitable α-haloketone with an amino alcohol derivative to form the oxazole ring with the bromopropyl substituent already present on the ketone precursor. This approach ensures regioselective formation of the 5-substituted oxazole.

  • For example, the reaction of 3-bromopropionyl chloride with an appropriate amino alcohol under dehydrating conditions can yield the desired 5-(3-bromopropyl)-3-methyl-1,2-oxazole after cyclization and methylation steps.

Post-Cyclization Functionalization

Alternatively, the 3-methyl-1,2-oxazole core can be synthesized first, followed by bromopropylation at the 5-position through electrophilic substitution or nucleophilic substitution reactions.

  • Halogenation of the 5-position of the oxazole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions can introduce a bromine atom that can be further alkylated with 3-bromopropyl reagents.

Multi-Step Synthetic Sequences

Some synthetic protocols involve:

  • Preparation of the oxazole ring via cyclodehydration of amide-alcohol precursors.
  • Introduction of the 3-bromopropyl side chain via nucleophilic substitution or coupling reactions.
  • Purification by recrystallization or chromatography to isolate the target compound in high purity.

Representative Experimental Procedure (Literature-Based)

A typical synthesis might proceed as follows:

  • Step 1: Synthesis of 3-methyl-1,2-oxazole via cyclization of an α-ketoamide precursor.
  • Step 2: Bromination of the 5-position using bromine in acetic acid at controlled temperatures (18–35 °C), quenching with water to avoid over-bromination.
  • Step 3: Alkylation with 3-bromopropyl halide or nucleophilic substitution to attach the 3-bromopropyl group.
  • Step 4: Purification by silica gel chromatography using hexane/ethyl acetate mixtures or recrystallization.

Data Table: Summary of Key Preparation Parameters

Parameter Typical Conditions / Values Notes
Starting materials α-ketoamide, 3-bromopropionyl chloride Commercially available or synthesized in situ
Cyclization reagents Dehydrating agents (e.g., phosphoryl chloride) Mild conditions preferred to avoid side reactions
Bromination reagent Bromine or N-bromosuccinimide (NBS) Controlled addition at 18–35 °C
Solvent Acetic acid, methylene chloride, or dichloromethane Choice depends on step and reactivity
Reaction temperature 0 °C to room temperature Temperature control critical for regioselectivity
Purification Silica gel chromatography, recrystallization Hexane/ethyl acetate mixtures used as eluents
Yields 70% to 85% Depends on exact method and scale

Research Discoveries and Methodological Insights

  • The halogen dance isomerization has been identified as an effective pathway for synthesizing substituted oxazoles, enabling regioselective bromination at the 5-position.
  • Tandem cycloisomerization methods catalyzed by metal salts such as iron(III) chloride or zinc iodide have been developed for oxazole synthesis but are more common for 1,3-oxazoles rather than 1,2-oxazoles.
  • The use of mild bromination conditions in acetic acid has been emphasized to avoid multiple substitutions and degradation of the oxazole ring.
  • The presence of the bromopropyl substituent provides a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions, expanding the compound's utility in medicinal chemistry and material science.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Bromopropyl)-3-methyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

    Substituted Oxazoles: Formed through substitution reactions.

    Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.

Wissenschaftliche Forschungsanwendungen

5-(3-Bromopropyl)-3-methyl-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-(3-Bromopropyl)-3-methyl-1,2-oxazole involves its interaction with various molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .

Vergleich Mit ähnlichen Verbindungen

Structural Features

The table below highlights structural distinctions between 5-(3-Bromopropyl)-3-methyl-1,2-oxazole and key analogs:

Compound Name Core Structure Position 3 Substituent Position 5 Substituent Key Functional Groups
5-(3-Bromopropyl)-3-methyl-1,2-oxazole 1,2-oxazole Methyl 3-Bromopropyl Bromine, oxazole
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole 1,2,4-oxadiazole Methyl 3-Bromophenyl Bromine, oxadiazole
5-(4-Methoxyphenyl)-3-methyl-1,2-oxazole 1,2-oxazole Methyl 4-Methoxyphenyl Methoxy, oxazole
5-(Bromomethyl)-2-methyl-4-phenyl-1,3-oxazole 1,3-oxazole Methyl (position 2) Bromomethyl, Phenyl (position 4) Bromine, phenyl, oxazole

Key Observations :

  • The bromine atom is retained in analogs like 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole () but shifts from an aliphatic (bromopropyl) to aromatic (bromophenyl) position.
  • Substitution patterns (e.g., oxazole vs. oxadiazole cores) influence electronic properties and steric bulk .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) LogP (Predicted)
5-(3-Bromopropyl)-3-methyl-1,2-oxazole ~245* N/A N/A ~3.0**
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole 239.07 N/A N/A 2.8
5-(4-Methoxyphenyl)-3-methyl-1,2-oxazole 189.21 1.1 319.8 2.2
5-(Bromomethyl)-2-methyl-4-phenyl-1,3-oxazole 252.11 N/A N/A 3.5

Estimated based on molecular formula (C₇H₁₀BrNO). *Predicted using fragment-based methods.

Key Observations :

  • The bromopropyl chain in the main compound increases molecular weight compared to non-brominated analogs (e.g., 5-(4-Methoxyphenyl)-3-methyl-1,2-oxazole).
  • Methoxy-substituted analogs exhibit lower LogP values, suggesting improved hydrophilicity compared to brominated derivatives .

SAR Insights :

  • Bromine’s position (aliphatic vs. aromatic) significantly impacts bioactivity. The bromopropyl chain in the main compound enhances membrane permeability compared to bromophenyl analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(3-Bromopropyl)-3-methyl-1,2-oxazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of brominated precursors under controlled conditions. For example, analogous oxazole derivatives are synthesized via nucleophilic substitution or cycloaddition reactions using a bromoalkyl chain and a methyl-oxazole precursor . Key parameters include:

  • Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.
  • Catalysts : Use of bases like triethylamine or K₂CO₃ facilitates deprotonation and cyclization .
  • Yield Optimization : Lower temperatures (~50°C) reduce bromoalkyl chain degradation, while inert atmospheres (N₂/Ar) prevent oxidation .

Q. How can structural characterization of 5-(3-Bromopropyl)-3-methyl-1,2-oxazole be performed using crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

  • Crystallization : Slow evaporation from ethanol/dichloromethane mixtures produces suitable crystals.
  • Data Collection : Use a Bruker SMART diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELX programs (e.g., SHELXL97) refine atomic coordinates and displacement parameters. For example, dihedral angles between the oxazole ring and substituents are critical for analyzing steric effects .
  • Validation : Check for C—H···π or hydrogen-bonding interactions using ORTEP-3 for molecular visualization .

Advanced Research Questions

Q. How does the bromopropyl substituent influence regioselectivity in subsequent functionalization reactions?

  • Methodological Answer : The bromine atom at the 3-position of the propyl chain acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols). However, steric hindrance from the methyl group on the oxazole ring can direct reactivity:

  • Competitive Pathways : DFT calculations (B3LYP/6-31G*) predict preferential substitution at the terminal bromine due to lower activation energy (~15 kcal/mol vs. 22 kcal/mol for mid-chain substitution) .
  • Experimental Validation : Monitor reaction progress via ¹H NMR (disappearance of Br-CH₂ protons at δ 3.4–3.6 ppm) and LC-MS to identify intermediates .

Q. What contradictions exist between computational predictions and experimental data for this compound’s bioactivity?

  • Methodological Answer :

  • Computational Models : Molecular docking (AutoDock Vina) may predict strong binding to kinase targets (e.g., EGFR, ΔG = -9.2 kcal/mol) due to hydrophobic interactions with the bromopropyl chain .
  • Experimental Discrepancies : In vitro assays often show lower activity (IC₅₀ = 50–100 μM) due to poor solubility or metabolic instability. Address this by:
  • Solubility Enhancement : Use PEG-based formulations or co-solvents (e.g., DMSO/PBS mixtures).
  • Metabolic Profiling : LC-HRMS identifies oxidation metabolites (e.g., hydroxylation at the propyl chain) .

Q. How can spectroscopic techniques resolve ambiguities in distinguishing 5-(3-Bromopropyl)-3-methyl-1,2-oxazole from its isomers?

  • Methodological Answer :

  • ¹³C NMR : The oxazole ring carbons exhibit distinct shifts: C-3 (methyl) at δ 12–14 ppm, C-5 (bromopropyl) at δ 30–32 ppm .
  • IR Spectroscopy : Stretching vibrations for C-Br appear at 550–600 cm⁻¹, while C=N (oxazole) peaks at 1640–1680 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 246/248 (1:1 isotopic ratio for bromine) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.